Ferric glycinate

Description

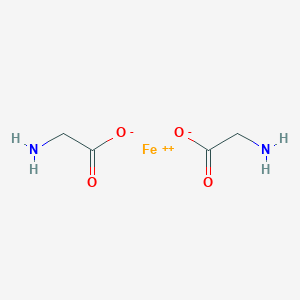

Structure

2D Structure

Properties

CAS No. |

34369-82-9 |

|---|---|

Molecular Formula |

C6H12FeN3O6 |

Molecular Weight |

278.02 g/mol |

IUPAC Name |

tris(2-aminoacetate);iron(3+) |

InChI |

InChI=1S/3C2H5NO2.Fe/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 |

InChI Key |

AKLSSKNRPSKJBO-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] |

Other CAS No. |

20150-34-9 |

Pictograms |

Irritant |

Synonyms |

Ferric Glycinate; Iron Glycinate; Tris(glycinato)iron(III) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Ferric Glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric glycinate (B8599266), systematically named tris(glycinato)iron(III), is a coordination complex of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. As an iron supplement, its structure and bonding characteristics are paramount to its bioavailability, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of ferric glycinate, along with insights into its potential interactions with cellular signaling pathways.

Chemical Structure and Bonding

This compound is a metal-organic complex in which a central ferric (Fe³⁺) ion is coordinated by three glycine (B1666218) molecules. Glycine (NH₂CH₂COOH), the simplest amino acid, acts as a bidentate ligand, meaning it binds to the central iron atom through two of its atoms.

Coordination Geometry: The ferric ion in tris(glycinato)iron(III) exhibits an octahedral coordination geometry .[1] The six coordination sites are occupied by the three glycine ligands. Each glycine molecule chelates the iron atom through the nitrogen atom of its amino group and one of the oxygen atoms of its carboxylate group, forming a stable five-membered ring.[1]

Bonding: The bonding between the ferric ion and the glycine ligands is characterized by coordinate covalent bonds. The lone pair of electrons on the amino nitrogen and the negatively charged carboxylate oxygen are donated to the empty d-orbitals of the ferric ion. This chelation effect contributes significantly to the stability of the complex. Spectroscopic studies, such as infrared (IR) spectroscopy, confirm the coordination of both the amino and carboxylate groups. The characteristic IR stretching frequencies for the asymmetric and symmetric COO⁻ groups are observed around 1590 cm⁻¹ and 1395 cm⁻¹, respectively, and the difference between these frequencies (Δν ≈ 195 cm⁻¹) is indicative of chelation.[1]

Due to the arrangement of the three bidentate ligands around the central iron atom, this compound can exist as facial (fac) and meridional (mer) isomers. Furthermore, each of these geometric isomers is chiral and can exist as a pair of enantiomers (Δ and Λ).

Molecular Structure Visualization

The following DOT script generates a 2D representation of the chemical structure of this compound, illustrating the coordination of the glycine ligands to the central iron atom.

References

Stability of ferrous glycinate at different pH levels

An In-depth Technical Guide on the Stability of Ferrous Glycinate (B8599266) at Different pH Levels

Introduction

Ferrous glycinate, a chelate formed between a ferrous iron (Fe²⁺) ion and two glycine (B1666218) molecules, has emerged as a superior iron source for food fortification and pharmaceutical applications. Its enhanced bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate (B86663) are primarily attributed to the stability of its chelate structure, which protects the iron ion from interactions within the digestive tract. The stability of this chelate is, however, highly dependent on the surrounding pH.

This technical guide provides a comprehensive overview of the stability profile of ferrous glycinate across a range of pH levels. It synthesizes quantitative data from multiple studies, details common experimental protocols for stability assessment, and visualizes key chemical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working on iron supplementation and formulation.

Chemical Structure and Chelation Chemistry

Ferrous glycinate is a nutritionally functional amino acid chelate. The formation of the chelate involves one ferrous ion bonding with the carboxyl oxygen and the amino nitrogen of two glycine molecules. This creates two stable five-membered rings, protecting the ferrous iron.

Iron(III) Glycinate Complex Formation: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the formation of iron(III) glycinate (B8599266) complexes, a subject of significant interest in the fields of biochemistry, pharmacology, and environmental science. The stability of these complexes is crucial for understanding iron uptake, transport, and bioavailability. This document consolidates key data on formation constants, details the experimental protocols for their determination, and presents visual representations of the complexation process. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the interactions between iron(III) and the simple, yet vital, amino acid glycine (B1666218).

Introduction

Iron is an essential element for numerous biological processes, yet its bioavailability is often limited by the low solubility of its ferric [Fe(III)] state. Complexation with organic ligands, such as amino acids, plays a pivotal role in solubilizing and transporting iron in biological systems. Glycine, the simplest amino acid, forms stable complexes with Fe(III), which have been the subject of numerous studies to elucidate their thermodynamic stability. The formation constants of these complexes are critical parameters for modeling the speciation of iron in various environments and for designing effective iron chelating agents and supplements. This guide aims to provide a detailed repository of the current knowledge on iron(III) glycinate complex formation.

Quantitative Data on Formation Constants

The stability of iron(III) glycinate complexes is quantified by their formation constants (β). These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand. The following table summarizes the reported logarithmic values of the overall formation constants (log β) for various Fe(III)-glycinate species under different experimental conditions.

| Complex Species | log β | Method | Temperature (°C) | Ionic Strength (I) | Reference |

| [Fe(Gly)]²⁺ | 9.59 - 9.98 | Spectrophotometry | 28 ± 1 | 0.2 M HNO₃ | [1][2] |

| [Fe(Gly)]²⁺ | 8.57 ± 0.01 | Literature value cited in | 25 ± 1 | 0.6 M NaClO₄ | [3][4] |

| [Fe(Gly)₂]⁺ | 17.21 ± 0.03 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [5] |

| [Fe(Gly)₂]⁺ | 16.83 ± 0.47 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [6] |

| Fe(Gly)₃ | 20.19 ± 0.02 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [5] |

| Fe(Gly)₃ | 18.64 ± 0.70 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [6] |

| [Fe(HL)]³⁺ | 1.47 | Oxredmetry | 25 | 1.0 M | [7] |

| [Fe(HL)₂]³⁺ | 3.49 | Oxredmetry | 25 | 1.0 M | [7] |

| [Fe(Gly)(OH)]⁺ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |

| [Fe(Gly)(OH)₂]⁻ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |

| [Fe(Gly)₂(OH)] | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |

| [Fe(Gly)₂(OH)₂]²⁻ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |

Note: HL in the table refers to the protonated glycine molecule acting as a ligand.

Experimental Protocols

The determination of formation constants for iron(III) glycinate complexes requires precise and carefully controlled experimental conditions. The following sections detail the methodologies cited in the literature.

Potentiometric Titration

Potentiometric titration is a widely used method for determining stability constants.[8][9]

Principle: This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base. The formation of metal-ligand complexes involves the displacement of protons from the ligand, leading to a change in pH.[10]

Typical Protocol:

-

Solution Preparation: Prepare solutions of the metal salt (e.g., FeCl₃), glycine, a strong acid (e.g., HClO₄ to prevent initial hydrolysis of Fe(III)), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., NaClO₄ or NaCl) is added to maintain a constant ionic strength.[8][9]

-

Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions.[9]

-

Titration: Titrate a solution containing the metal ion and glycine with the standard base solution. The titration is typically carried out in a thermostated vessel to maintain a constant temperature.[8]

-

Data Analysis: The titration data (volume of base added vs. pH) is analyzed using computer programs like Hyperquad to refine the formation constants for the various complex species formed in solution.[8][11]

Differential Pulse Cathodic Voltammetry (DPCV)

DPCV is an electrochemical technique suitable for studying metal complexes at low concentrations.[5][6]

Principle: This technique measures the current response of an electroactive species to a potential waveform consisting of small pulses superimposed on a linearly changing potential ramp. The peak current is proportional to the concentration of the electroactive species, and the peak potential can shift depending on the complexation of the metal ion.

Typical Protocol:

-

Electrochemical Cell: A three-electrode system is used, typically with a static mercury drop electrode (SMDE) as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.[5]

-

Solution Preparation: Prepare a series of solutions with a fixed concentration of Fe(III) and varying concentrations of glycine in a supporting electrolyte (e.g., NaClO₄) to maintain constant ionic strength and pH.[5]

-

Voltammetric Scans: Record the differential pulse cathodic voltammograms for each solution. The measurements are taken at a constant temperature.[5][6]

-

Data Analysis: The shift in the peak potential of the Fe(III)/Fe(II) redox couple as a function of glycine concentration is used to calculate the stability constants of the Fe(III)-glycinate complexes.[5]

Spectrophotometry (Competitive Ligand Binding)

This method utilizes a competing color-forming reaction to determine the formation constant of a less colored or colorless complex.[1][2][12]

Principle: A ligand that forms a colored complex with Fe(III) (e.g., thiocyanate, SCN⁻) is used as an indicator. When glycine is added, it competes with the indicator ligand for Fe(III), causing a decrease in the absorbance of the colored complex. By measuring this change in absorbance, the concentration of the Fe(III)-glycinate complex can be determined, and its formation constant calculated.[1][12]

Typical Protocol:

-

Reagent Preparation: Prepare stock solutions of Fe(III), glycine, the competing ligand (e.g., KSCN), and a strong acid (e.g., HNO₃) to maintain a constant pH and prevent hydrolysis.[2]

-

Spectrophotometric Measurements: Prepare a series of solutions with constant concentrations of Fe(III) and the competing ligand, and varying concentrations of glycine. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the colored Fe(III)-indicator complex.[12][13]

-

Data Analysis: The decrease in absorbance is used to calculate the equilibrium concentrations of all species in the solution. These concentrations are then used to determine the formation constant of the Fe(III)-glycinate complex.[1][12]

Visualizations

Stepwise Formation of Iron(III) Glycinate Complexes

The formation of higher-order iron(III) glycinate complexes occurs in a stepwise manner. The following diagram illustrates this sequential addition of glycine ligands to the Fe(III) ion.

Caption: Stepwise formation of Fe(III)-glycinate complexes.

Experimental Workflow for Potentiometric Titration

The following diagram outlines the typical workflow for determining formation constants using potentiometric titration.

Caption: Workflow for potentiometric determination.

Conclusion

The formation of stable complexes between iron(III) and glycine is a fundamental process with significant implications for biological and pharmaceutical sciences. This guide has summarized the key quantitative data on the formation constants of these complexes and provided detailed overviews of the primary experimental techniques used for their determination. The provided visualizations offer a clear representation of the complexation process and experimental workflows. It is evident from the compiled data that the stability of iron(III) glycinate complexes is influenced by factors such as pH and ionic strength. Further research to standardize experimental conditions would be beneficial for a more direct comparison of results from different studies. This consolidated information serves as a valuable resource for researchers working on iron metabolism, chelation therapy, and the development of iron supplements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bib.irb.hr:8443 [bib.irb.hr:8443]

- 6. researchgate.net [researchgate.net]

- 7. Processes of Formation of Glycinate Complexes of Iron (II) and Iron (III) Under Various Ional Forces of Solution [article.sapub.org]

- 8. Complex formation constant of ferric ion with Gly, Pro-Hyp and Gly-Pro-Hyp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 10. unn.edu.ng [unn.edu.ng]

- 11. tandfonline.com [tandfonline.com]

- 12. docenti.unina.it [docenti.unina.it]

- 13. ijlis.org [ijlis.org]

Spectroscopic Properties of Ferric Glycinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ferric glycinate (B8599266), a compound of increasing interest in pharmaceuticals and nutrition due to its potential for improved iron bioavailability. This document details key spectroscopic data and the experimental protocols used to obtain them, offering a valuable resource for researchers and professionals involved in the characterization and development of iron-based therapeutics and supplements.

Introduction

Ferric glycinate, an iron (III) chelate with the amino acid glycine (B1666218), presents a unique coordination chemistry that dictates its physicochemical properties, including its spectroscopic signature. Understanding these properties is crucial for quality control, stability testing, and elucidating its mechanism of action. This guide will delve into the application of four primary spectroscopic techniques for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mössbauer Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within the this compound complex, providing information on the coordination environment of the iron center. The spectra of this compound are characterized by charge transfer bands, which are typically more intense than the d-d transitions.

Quantitative Data

The UV-Vis spectroscopic data for this compound can be influenced by factors such as pH and the presence of other ligands. The following table summarizes key absorption data.

| Parameter | Value | Conditions | Reference |

| λmax (Maximum Absorbance) | ~457 nm | In aqueous acidic medium (0.2 M HNO3) with SCN- as a competing ligand. This λmax corresponds to the Fe(III)-SCN- complex, which is used to indirectly determine the formation constant of the Fe(III)-glycine complex. | [1] |

| Molar Absorptivity (ε) | Not directly reported for this compound. For the Fe(III)-SCN- complex used in competitive binding studies, ε is approximately 4690 L mol⁻¹ cm⁻¹. | Aqueous acidic medium (0.2 M HNO3). | [1] |

| Formation Constant (KFe-Gly) | 95.9 L mol⁻¹ | Determined via competitive ligand binding with SCN- in 0.2 M HNO3. | [1] |

Note: Direct UV-Vis data for pure this compound is scarce in the literature. Much of the available information is derived from studies of the iron(III)-glycine complex in solution, often in the presence of other species.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines a general method for the UV-Vis analysis of a this compound solution.

Objective: To determine the UV-Vis absorption spectrum of this compound and quantify its concentration.

Materials:

-

This compound sample

-

Deionized water

-

Hydrochloric acid (HCl) or Nitric acid (HNO3) for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the sample in a known volume of deionized water.

-

Adjust the pH of the solution as required for the specific analysis, typically to an acidic pH to ensure the stability of the ferric ion in solution.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used to dissolve the this compound (the "blank").

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution and then fill it with the solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The absorbance at the λmax can be used for quantitative analysis using a calibration curve prepared from standard solutions of known concentrations.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. In this compound, FTIR is used to confirm the coordination of the glycine ligand to the ferric ion through the carboxylate and amino groups.

Quantitative Data

The following table lists the characteristic FTIR absorption bands for this compound. The coordination of glycine to the iron center results in shifts of the characteristic vibrational frequencies of the carboxylate and amino groups compared to free glycine.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400-3200 | N-H stretch | Broadening and shifting of the N-H stretching vibrations of the amino group upon coordination to the iron center. |

| ~1600-1580 | Asymmetric COO⁻ stretch | The asymmetric stretching vibration of the carboxylate group is shifted compared to free glycine, indicating coordination to the ferric ion. |

| ~1400-1380 | Symmetric COO⁻ stretch | The symmetric stretching vibration of the carboxylate group also shifts upon coordination. The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode. |

| ~500-400 | Fe-O and Fe-N vibrations | Vibrations corresponding to the bonds between the ferric ion and the oxygen and nitrogen atoms of the glycinate ligand. |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the complex.

Experimental Protocol: FTIR Spectroscopy

This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet method.

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

-

This compound sample (dried)

-

Potassium bromide (KBr), spectroscopy grade (dried)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the dried this compound sample.

-

Weigh approximately 100-200 mg of dry KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known values for this compound and related compounds.

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For this compound, which contains ⁵⁷Fe (either naturally abundant or enriched), Mössbauer spectroscopy can definitively confirm the +3 oxidation state of the iron.

Quantitative Data

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

| Parameter | Typical Value Range (mm/s) | Interpretation for High-Spin Ferric (S=5/2) Complexes |

| Isomer Shift (δ) | +0.20 to +0.50 | Characteristic of high-spin Fe(III) in an octahedral or tetrahedral environment with oxygen and nitrogen ligands. The isomer shift is sensitive to the s-electron density at the nucleus. |

| Quadrupole Splitting (ΔEQ) | > 0 | A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry around the iron nucleus, which is expected for a complex like this compound. |

Experimental Protocol: Mössbauer Spectroscopy

This protocol provides a general outline for Mössbauer analysis of an iron-containing sample.

Objective: To determine the Mössbauer parameters (isomer shift and quadrupole splitting) of this compound.

Materials:

-

This compound sample (solid powder)

-

Mössbauer spectrometer equipped with a ⁵⁷Co source

-

Cryostat for low-temperature measurements (optional but often recommended)

Procedure:

-

Sample Preparation:

-

The solid this compound sample is placed in a sample holder. The amount of sample required depends on the iron concentration and the desired signal-to-noise ratio.

-

-

Data Acquisition:

-

The sample is placed in the spectrometer between the ⁵⁷Co source and a gamma-ray detector.

-

The source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays.

-

The gamma-ray transmission through the sample is measured as a function of the source velocity.

-

Spectra are often recorded at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoil-free fraction and improve spectral resolution.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.

-

The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ).

-

The isomer shift is reported relative to a standard, typically α-iron at room temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic compounds like this compound presents significant challenges. The presence of the unpaired electrons in the high-spin d⁵ Fe(III) center leads to rapid nuclear relaxation and large chemical shift ranges, often resulting in broad, difficult-to-interpret spectra. However, under certain conditions, useful information can still be obtained.

Spectroscopic Properties

-

Paramagnetism: this compound is paramagnetic, which dominates its NMR properties.

-

Broadened Signals: The proton (¹H) and carbon (¹³C) NMR signals of the glycinate ligand are expected to be significantly broadened due to the proximity to the paramagnetic iron center.

-

Large Chemical Shift Dispersion: The chemical shifts of the ligand nuclei can be spread over a very wide range, far outside the typical diamagnetic region. This can be advantageous in resolving otherwise overlapping signals.

-

Relaxation Times: The nuclear relaxation times (T₁ and T₂) are significantly shortened, which can be measured to gain information about the distance of specific nuclei from the paramagnetic center.

Due to these challenges, high-resolution NMR spectra of this compound are not routinely acquired.

Experimental Protocol: NMR of a Paramagnetic Compound

This protocol provides general guidance for attempting to acquire an NMR spectrum of a paramagnetic substance like this compound.

Objective: To observe the NMR signals of the glycinate ligand in the this compound complex.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer with a high-field magnet

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in the chosen deuterated solvent. The concentration should be optimized to balance signal intensity with the line-broadening effects.

-

Ensure the sample is free of any particulate matter.

-

-

Spectrometer Setup:

-

Use a spectrometer with a high magnetic field strength to maximize chemical shift dispersion.

-

The spectral width needs to be set to a much larger range than for diamagnetic samples (e.g., several hundred ppm).

-

Use short relaxation delays and acquisition times due to the rapid relaxation of the nuclei.

-

-

Data Acquisition:

-

Acquire the ¹H or ¹³C NMR spectrum. A larger number of scans may be necessary to improve the signal-to-noise ratio of the broad signals.

-

-

Data Analysis:

-

The resulting spectrum will likely show broad peaks. The chemical shifts should be reported and can be used to infer information about the electronic structure and geometry of the complex.

-

Conclusion

The spectroscopic characterization of this compound is essential for its development and application in the pharmaceutical and nutritional fields. UV-Vis, FTIR, and Mössbauer spectroscopy provide complementary information on the electronic structure, functional groups, and the state of the iron center, respectively. While NMR of this paramagnetic complex is challenging, it can offer unique insights into the ligand environment. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working with this important iron chelate. Further research to establish a more comprehensive and standardized set of spectroscopic data for pure, well-characterized this compound is encouraged.

References

Elucidation of the Molecular Structure of Ferrous Glycinate Chelate: A Technical Guide

Abstract

Ferrous glycinate (B8599266) chelate, also known as ferrous bisglycinate, is a unique iron-amino acid complex widely utilized in nutritional supplements and food fortification. Its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts are directly attributed to its distinct molecular structure.[1][2] In this chelate, a central ferrous (Fe²⁺) ion is bonded to two glycine (B1666218) molecules, forming a stable, neutrally charged compound that protects the iron from inhibitors in the digestive tract.[3][4] The elucidation of this structure relies on a combination of advanced analytical techniques, including X-ray crystallography for determining three-dimensional geometry, spectroscopic methods like FTIR and Mössbauer spectroscopy for confirming covalent bonding and iron oxidation state, and thermal analysis. This guide provides an in-depth overview of the experimental protocols and data interpretation central to the complete structural characterization of ferrous glycinate chelate, intended for researchers, scientists, and professionals in drug development.

Introduction to Ferrous Glycinate Chelate

Ferrous glycinate chelate is a well-defined chemical entity with the chemical formula C₄H₈FeN₂O₄ and a molecular weight of approximately 204 g/mol .[5][6] It is formed by the reaction of one ferrous ion with two molecules of the amino acid glycine.[4] In this structure, the iron is bound to both the alpha-amino group and the carboxyl group of each glycine ligand.[4][5] This dual bonding creates two stable five-membered heterocyclic rings, a defining feature of its chelated nature.[3][5] This structure is fundamental to its nutritional efficacy, as it allows the iron to be absorbed intact by intestinal mucosal cells before the iron is released for metabolic use.[3]

Synonyms: Ferrous Bisglycinate, Bisglycino Iron (II), Iron Bis-glycinate Chelate.[5][6]

Synthesis and Purification

The synthesis of ferrous glycinate chelate is typically achieved through the reaction of a ferrous salt with glycine in an aqueous solution. The precise conditions, including pH, temperature, and molar ratios, are critical for maximizing yield and purity.[7] One common method involves the reaction of ferrous sulfate (B86663) with glycine, followed by purification to remove byproducts.[8]

Experimental Protocol: Synthesis from Ferrous Sulfate

This protocol is adapted from established laboratory methods for synthesizing metal-amino acid chelates.[8]

-

Preparation of Solutions:

-

Prepare an aqueous solution of ferrous sulfate (FeSO₄). For example, dissolve 4 grams of FeSO₄ (containing 20% Fe(II)) in 14 mL of deionized water.[8]

-

Prepare a separate aqueous solution of glycine. A 2:1 molar ratio of glycine to iron is required for the bisglycinate chelate.[7] For the example above, dissolve 2.2 grams of glycine into the ferrous sulfate solution.[8]

-

-

Reaction:

-

Stir the combined solution continuously. To facilitate the reaction and precipitation of byproducts, 1 gram of calcium oxide can be added, which will react with the sulfate ions to form insoluble calcium sulfate.[8]

-

Maintain the reaction at a controlled temperature, for instance, 80°C, and a pH between 5.5 and 6.0 to optimize the chelation process.[7]

-

Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.[8]

-

-

Purification:

-

Filter the resulting mixture to remove the calcium sulfate precipitate and any unreacted materials.

-

The filtrate, containing the soluble ferrous glycinate chelate, is then collected.

-

-

Isolation:

Caption: Workflow for the synthesis and purification of ferrous glycinate chelate.

Structural Characterization: Methodologies

A multi-technique approach is essential for the unambiguous elucidation of the ferrous glycinate chelate structure.

Caption: Analytical workflow for the structural elucidation of ferrous glycinate.

X-ray Crystallography

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies using this technique have confirmed that the glycine ligands orient themselves in the least sterically hindered conformation around the central iron ion.[3] The resulting structure can exhibit different geometries, such as tetrahedral or octahedral, depending on the coordination environment and presence of other ligands like water.[3][8]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: The purified ferrous glycinate chelate powder is finely ground to ensure random crystal orientation. The powder is then loaded into a sample holder or a thin capillary tube.[9]

-

Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, contains a series of peaks. The positions and intensities of these peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell. Sharp, distinct peaks indicate a high degree of crystallinity.[8]

Spectroscopic Techniques

FTIR spectroscopy is used to identify the functional groups involved in the chelation. By comparing the spectrum of free glycine with that of ferrous glycinate chelate, one can observe shifts in the characteristic vibrational frequencies that indicate bond formation with the iron ion.[7][8]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the dried ferrous glycinate sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine, homogenous powder.

-

Pellet Formation: The powder mixture is placed into a pellet-forming die and pressed under high pressure to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mössbauer spectroscopy is a highly sensitive technique specific to iron-containing samples. It is invaluable for determining the oxidation state (ferrous Fe²⁺ vs. ferric Fe³⁺) and the local electronic environment of the iron atoms. This is crucial for quality control, as the presence of ferric impurities can impact the product's efficacy and stability.[10] Studies have used this method to quantify ferric impurities in commercial ferrous bisglycinate products.[10]

Experimental Protocol: Mössbauer Spectroscopy

-

Sample Preparation: The powdered ferrous glycinate sample is placed in a sample holder designed to ensure uniform thickness and density.

-

Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen or helium temperature) to improve spectral resolution. It is then exposed to a source of gamma rays (typically ⁵⁷Co). A detector measures the resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.

-

Data Analysis: The resulting Mössbauer spectrum is analyzed to determine key parameters like isomer shift (IS) and quadrupole splitting (QS), which provide information about the oxidation state and coordination symmetry of the iron nucleus.

Structural Data and Interpretation

The combination of data from various analytical techniques provides a comprehensive picture of the ferrous glycinate chelate structure.

Caption: 2D representation of the ferrous glycinate chelate structure.

Data Summary Tables

Table 1: Key Molecular Properties of Ferrous Glycinate Chelate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₈FeN₂O₄ | [5][6] |

| IUPAC Name | bis(glycinato-N,O)iron | [5] |

| Molecular Weight | ~204 g/mol | [3][6] |

| CAS Number | 20150-34-9 | [5][6] |

| Appearance | Grey-green, free-flowing powder | [5] |

| Solubility | Soluble in water |[5] |

Table 2: Representative Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Observation | Interpretation |

|---|---|---|---|

| FTIR | N-H Stretch | Shift to lower wavenumber vs. free glycine | Coordination of the amino group to Fe²⁺ |

| C=O Stretch | Shift to lower wavenumber vs. free glycine | Coordination of the carboxylate group to Fe²⁺ | |

| Mössbauer | Isomer Shift (IS) | Typical value for high-spin Fe²⁺ | Confirms ferrous oxidation state |

| Quadrupole Splitting (QS) | Non-zero value | Indicates an asymmetric electronic environment around the Fe nucleus, consistent with chelation |

| UV-Vis | λmax (after derivatization) | ~510 - 512 nm | Used for quantitative analysis of iron content[11][12] |

Conclusion

The structure of ferrous glycinate chelate has been thoroughly established through a synergistic application of crystallographic and spectroscopic methods. The key structural feature is the formation of two five-membered chelate rings, where a central Fe²⁺ ion is covalently bonded to the carboxylate oxygen and coordinately bonded to the amino nitrogen of two glycine molecules. This stable, neutral structure is directly responsible for its enhanced bioavailability and tolerability as an iron supplement. The methodologies outlined in this guide, particularly Mössbauer spectroscopy and X-ray diffraction, are critical for both the fundamental elucidation of this structure and the ongoing quality control in its pharmaceutical production. Future research may focus on single-crystal X-ray diffraction of different solvates to further refine bond angles and lengths and explore polymorphic forms.

References

- 1. wbcil.com [wbcil.com]

- 2. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]

- 3. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. Ferrous glycinate | C4H8FeN2O4 | CID 9837124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis and Advancement of Iron Amino Acid Chelates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of iron amino acid chelates. It details the experimental methodologies used to characterize these compounds, presents comparative quantitative data on their efficacy, and illustrates the key physiological and experimental pathways involved.

A Historical Perspective: The Quest for Superior Iron Supplementation

The journey of iron amino acid chelates began with a fundamental challenge in nutritional science: the poor bioavailability and tolerability of inorganic iron salts like ferrous sulfate (B86663). The pioneering work in this field is largely attributed to Dr. Harvey H. Ashmead, a pharmacist who founded Albion Minerals in 1956 with the mission to improve mineral nutrition.[1][2][3] Driven by the goal of enhancing mineral absorption and reducing the common gastrointestinal side effects associated with traditional iron supplements, Dr. Ashmead and his team, including his son H. DeWayne Ashmead, spearheaded the research and development of chelated minerals.[1][2]

The core concept was to mimic the body's natural chelation process, which occurs in the stomach to facilitate mineral absorption.[3] By binding metal ions to amino acids, they created stable, organic molecules that could protect the mineral from interacting with dietary inhibitors (like phytates) and be transported more efficiently through the intestinal wall.[4][5] This research culminated in the development and patenting of various amino acid chelates, with ferrous bisglycinate chelate (marketed as Ferrochel®) emerging as the most studied and commercially significant iron amino acid chelate.[1][4] Human studies with these novel compounds began in 1968, leading to their introduction for human nutrition in 1970.[1]

The Science of Chelation: Synthesis and Characterization

An amino acid chelate is a chemical compound in which a central metal ion, such as ferrous iron (Fe²⁺), is bonded to two or more points on one or more amino acid ligands, forming a stable, heterocyclic ring structure. For an iron amino acid chelate to be nutritionally effective, it must possess a low molecular weight (typically under 800 daltons), be stable, and the ligand (the amino acid) must be metabolizable by the body.[6]

Experimental Protocol: Synthesis of Ferrous Bisglycinate Chelate

Several methods have been developed for the synthesis of ferrous bisglycinate. Below are two common protocols.

Protocol 1: Reaction with Ferrous Oxide

This method involves the reaction of ferrous oxide with sodium glycinate (B8599266) in an acidic aqueous solution.

-

Preparation of Sodium Glycinate Solution: Dissolve two moles of sodium glycinate in one liter of 0.5 M citric acid.

-

Reaction Initiation: Heat the solution to 55-60°C.

-

Addition of Iron Source: While stirring, add one mole of ferrous oxide to the heated solution.

-

Reaction Completion: Allow the mixture to react for a minimum of one hour.

-

Drying: The resulting ferrous bisglycinate solution is then spray-dried to obtain a powder.[7]

Protocol 2: Solid-State Reaction

This method involves the direct reaction of glycine (B1666218) and an iron salt in a solid state.

-

Mixing of Reactants: Combine glycine and iron (II) sulfate heptahydrate in a 1:1 molar ratio.

-

Initial Reaction: Allow the mixture to stand, for instance, overnight, to initiate the reaction, potentially drawing on atmospheric moisture.

-

Grinding: Thoroughly grind the mixture using a mortar and pestle to increase the surface area and promote the solid-state reaction.

-

Curing: Let the ground mixture rest for several hours.

-

Drying: Dry the resulting product in an oven at approximately 60°C to yield ferrous bisglycinate.[8]

Experimental Protocol: Characterization by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique used to confirm the formation of the chelate structure.[9] The principle lies in identifying shifts in the vibrational frequencies of the amino acid's functional groups—specifically the carboxylate (COO⁻) and amino (NH₂) groups—upon bonding with the iron ion.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the test sample (e.g., ferrous bisglycinate). Prepare a separate KBr pellet with pure glycine to serve as a reference.

-

Spectral Acquisition: Analyze both samples using an FT-IR spectrometer over a typical range of 4000–400 cm⁻¹.

-

Spectral Interpretation:

-

Carboxylate Group (COO⁻): In free glycine, the asymmetric and symmetric stretching vibrations of the carboxylate group appear at specific wavenumbers (e.g., ~1595 cm⁻¹ and ~1409 cm⁻¹, respectively).[10] Upon chelation with iron, these peaks will shift, indicating the formation of a coordinate bond between the carboxyl oxygen and the iron ion.

-

Amino Group (NH₂): The N-H stretching vibrations (typically >3000 cm⁻¹) and twisting/vibrating peaks of the amino group will also shift or disappear upon the formation of a coordinate covalent bond with the iron ion.[1] The disappearance of a peak associated with the protonated amino group (NH₃⁺) is a strong indicator of chelation.[11]

-

New Bands: The formation of new absorption bands in the low-frequency region (e.g., 400-600 cm⁻¹) can be attributed to the new metal-oxygen (Fe-O) and metal-nitrogen (Fe-N) bonds, providing direct evidence of chelation.[12]

-

Efficacy and Tolerability: Quantitative Data Analysis

The primary advantage of iron amino acid chelates lies in their superior bioavailability and reduced side effect profile compared to traditional inorganic iron salts.

Bioavailability and Efficacy

Clinical studies have consistently demonstrated that ferrous bisglycinate is more effectively absorbed and utilized by the body.

| Parameter | Ferrous Bisglycinate (FeBC) | Ferrous Sulfate (FeSO₄) | Study Population & Notes | Citation |

| Bioavailability | 90.9% | 26.7% | In children with iron deficiency anemia. | [6] |

| Iron Absorption | 6.0% | 1.7% | From whole-maize meal in iron-sufficient men. FeBC absorption was 4 times higher. | [13] |

| Hemoglobin Increase | Faster rate of increase (p<0.001) | Slower rate of increase | In pregnant women with IDA over 12 weeks. | [14] |

| Hemoglobin Increase | Higher increase (SMD: 0.54 g/dL) | Lower increase | Meta-analysis of 9 RCTs in pregnant women. | [5][15] |

| Ferritin Increase | Significant increase (p<0.005) | No significant increase | In children after 28 days of supplementation. | [6] |

Table 1: Comparative Efficacy and Bioavailability of Iron Amino Acid Chelate vs. Ferrous Sulfate.

Gastrointestinal Tolerability

A significant limitation of high-dose ferrous sulfate therapy is the high incidence of gastrointestinal side effects. The chelated structure of ferrous bisglycinate is gentler on the digestive system.

| Parameter | Ferrous Bisglycinate (FeBC) | Ferrous Sulfate (FeSO₄) | Ferrous Fumarate (FF) | Study Population & Notes | Citation |

| GI Adverse Events | IRR: 0.36 (Fewer events) | IRR: 1.0 (Baseline) | - | Meta-analysis in pregnant women, indicating a significant reduction in side effects for FeBC. | [5][15] |

| GI Side Effects | 23.07% of patients | 30.77% of patients (as Ferrous Fumarate) | 30.77% of patients | Comparative study of different oral iron salts. | [16] |

| Constipation | Significantly less common | More common | Significantly more common (p=0.022) | In pregnant women with IDA. | [14] |

| Abdominal Pain | Significantly less common | More common | Significantly more common (p=0.031) | In pregnant women with IDA. | [14] |

Table 2: Comparative Tolerability of Iron Amino Acid Chelate vs. Iron Salts. IRR: Incidence Rate Ratio. A value <1.0 indicates fewer events compared to the reference.

Mechanisms and Pathways

Intestinal Absorption Signaling Pathway

Initial hypotheses suggested that iron amino acid chelates might be absorbed intact via peptide transporters. However, studies in humans have demonstrated that while the chelate protects the iron in the stomach, the iron from ferrous bisglycinate ultimately enters the common non-heme iron absorption pathway in the duodenum.[1][3] The chelate competes with ferrous sulfate for this pathway but not with heme iron.[1][3]

The process is as follows:

-

Lumen: In the acidic environment of the stomach, the chelate remains stable, protecting the iron. In the more neutral pH of the duodenum, the iron is released.

-

Reduction: Any ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome b (Dcytb) on the enterocyte surface.

-

Uptake: Ferrous iron (Fe²⁺) is transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).

-

Intracellular Fate: Inside the enterocyte, iron enters the labile iron pool. It can either be stored in ferritin or transported across the basolateral membrane.

-

Export: Iron is exported from the enterocyte into the bloodstream by the transporter ferroportin (FPN1).

-

Oxidation & Transport: The exported ferrous iron is oxidized back to ferric iron (Fe³⁺) by hephaestin, allowing it to bind to transferrin for transport throughout the body.

Experimental Workflows

Workflow for a Human Bioavailability Clinical Trial

A robust method for evaluating the efficacy and tolerability of an iron supplement is a randomized, double-blind, controlled trial.

Workflow for In Vitro Iron Bioavailability Using Caco-2 Cells

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate to form a monolayer of cells that mimics the intestinal epithelium. This model is widely used for in vitro absorption studies.

-

Cell Culture: Caco-2 cells are seeded onto microporous membrane inserts in a bicameral (two-chamber) system. They are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with a brush border.

-

In Vitro Digestion: The food or supplement being tested is subjected to a simulated gastric and intestinal digestion process to mimic physiological conditions.

-

Application: The resulting digest is added to the apical (upper) chamber of the Caco-2 cell system.

-

Incubation: The system is incubated to allow for iron uptake by the cells.

-

Quantification: Iron bioavailability is assessed by measuring the amount of ferritin (an iron-storage protein) formed within the Caco-2 cells. The amount of ferritin is proportional to the amount of iron taken up by the cells and is typically measured via ELISA.

Conclusion and Future Directions

The development of iron amino acid chelates, particularly ferrous bisglycinate, represents a significant advancement in the field of mineral nutrition. Born from a need to overcome the limitations of inorganic iron salts, these chelates have been scientifically validated to offer superior bioavailability and gastrointestinal tolerability. The robust body of evidence, supported by detailed experimental protocols and clinical trials, confirms their efficacy in managing iron deficiency. Future research may focus on further elucidating the precise molecular interactions at the enterocyte level, exploring other amino acid ligands, and expanding the application of these chelates in diverse food fortification matrices to combat iron deficiency on a global scale.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2007136727A2 - Iron (ii) amino acid chelates with reducing agents attached thereto - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. An FTIR study of tetrahedrally coordinated ferrous iron in the spinel-hercynite solid solution | Semantic Scholar [semanticscholar.org]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. Determination of the chelation [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to the Theoretical Modeling and Structural Elucidation of Ferric Glycinate

Abstract: Ferric glycinate (B8599266), an iron(III) chelate with the amino acid glycine (B1666218), is of significant interest in nutrition and pharmacology for its potential as a bioavailable iron supplement. Understanding its three-dimensional structure and coordination chemistry is paramount for optimizing its efficacy and stability. This technical guide provides an in-depth framework for the theoretical modeling of the ferric glycinate structure, primarily tris(glycinato)iron(III), using computational chemistry methods. It outlines a systematic workflow from initial structure generation to quantum mechanical calculations via Density Functional Theory (DFT). Furthermore, this document details essential experimental protocols for the synthesis and characterization of the complex, which are crucial for the validation of theoretical models. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a metal-organic complex where a central ferric (Fe³⁺) ion is coordinated by glycine ligands. Glycine, the simplest amino acid, acts as a bidentate ligand, binding to the iron center through both its carboxylate oxygen and its amino nitrogen. This chelation results in the formation of stable five-membered rings, enhancing the compound's stability compared to simple iron salts. The most common stoichiometry is tris(glycinato)iron(III), where three glycine molecules coordinate to the iron ion, typically resulting in an octahedral geometry.[1]

Theoretical modeling provides invaluable insights into the molecule's electronic structure, preferred geometry (isomers), and physicochemical properties that are often difficult to probe experimentally. This guide focuses on Density Functional Theory (DFT), a robust quantum mechanical method well-suited for studying transition metal complexes.[2] By combining theoretical predictions with experimental validation, a complete and accurate picture of the this compound structure can be achieved.

Theoretical Modeling Workflow

The computational investigation of this compound follows a structured workflow, beginning with the construction of an initial molecular model and culminating in the calculation of its properties. This process allows for the prediction of the most stable three-dimensional structure and provides data that can be directly compared with experimental results.

Figure 1: Workflow for the theoretical modeling of this compound.

Step-by-Step Modeling Protocol

-

Initial Structure Generation: The first step is to build a 3D model of tris(glycinato)iron(III). This complex can exist as two possible geometric isomers: facial (fac), where the three nitrogen (or oxygen) atoms are on one face of the octahedron, and meridional (mer), where they form a plane that includes the central iron atom. Both isomers should be constructed as starting points for the calculations.

-

Method Selection (DFT): Density Functional Theory is the method of choice due to its balance of computational cost and accuracy for transition metal systems.[3] It models the electron correlation effects that are crucial for describing the d-orbitals of iron.

-

Functional and Basis Set Selection: A hybrid functional, such as B3LYP, is often used as it provides reliable results for the geometry and energetics of similar complexes.[4] A Pople-style basis set like 6-31G* is a common starting point for the C, H, N, and O atoms, while a more sophisticated basis set is typically used for the iron atom to account for its complex electronic structure.

-

Geometry Optimization: This is the core computational step where the energy of the initial structure is minimized with respect to the positions of all atoms. The calculation iteratively adjusts bond lengths, angles, and dihedrals until the lowest energy conformation (the most stable structure) is found. This should be performed for both the fac and mer isomers to determine which is energetically more favorable.

-

Property Calculation: Once the optimized geometry is obtained, various properties can be calculated. These include:

-

Structural Parameters: Precise bond lengths and angles.

-

Vibrational Frequencies: These can be directly compared to experimental Infrared (IR) spectra to validate the computed structure. A key indicator of correct coordination is the calculated shift in the carboxylate stretching frequencies of glycine.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions.

-

Data Presentation: Predicted and Experimental Parameters

Quantitative data from both theoretical calculations and experimental measurements are essential for a comprehensive understanding. The following tables summarize key parameters for this compound.

Table 1: Representative Calculated Structural Parameters for Octahedral Fe(III) Complexes

Note: The following are representative values for octahedral Fe(III)-amino acid complexes, as precise DFT-calculated values for this compound are not broadly published. They serve as a template for the expected output from the workflow described in Section 2.

| Parameter | Description | Typical Calculated Value (Å or °) |

| Fe-O | Bond length between Iron and Carboxylate Oxygen | 1.95 - 2.05 Å |

| Fe-N | Bond length between Iron and Amino Nitrogen | 2.00 - 2.15 Å |

| O-Fe-O | Bond angle between coordinating Oxygen atoms | 85 - 95° |

| N-Fe-N | Bond angle between coordinating Nitrogen atoms | 85 - 95° |

| O-Fe-N | Bond angle defining the chelate ring ("bite angle") | 75 - 85° |

Table 2: Experimentally Determined Stability Constants for Fe(III)-Glycine Complexes

The overall stability constant (β) is a measure of the strength of the complex in solution. The values below were determined in an aqueous solution at 25°C.

| Complex Species | Reaction | Log of Overall Stability Constant (log β) |

| [Fe(Gly)₂]⁺ | Fe³⁺ + 2(Gly⁻) ⇌ [Fe(Gly)₂]⁺ | 16.83 ± 0.47 |

| Fe(Gly)₃ | Fe³⁺ + 3(Gly⁻) ⇌ Fe(Gly)₃ | 18.64 ± 0.70 |

Table 3: Characteristic Infrared (IR) Frequencies for Glycine and its Metal Complexes

Theoretical frequency calculations can predict these vibrational modes. Experimental FTIR is used for validation.

| Vibrational Mode | Free Glycine (Zwitterion) | Coordinated Glycinate | Expected Shift upon Chelation |

| Asymmetric COO⁻ Stretch | ~1585 cm⁻¹ | ~1600 - 1650 cm⁻¹ | Shift to higher frequency |

| Symmetric COO⁻ Stretch | ~1413 cm⁻¹ | ~1380 - 1410 cm⁻¹ | Shift to lower frequency |

| N-H Stretch | ~3100 cm⁻¹ | ~3100 - 3300 cm⁻¹ | Variable, sensitive to environment |

Experimental Protocols for Synthesis and Validation

Experimental work is indispensable for confirming the predictions of theoretical models.

Synthesis of Tris(glycinato)iron(III)

This protocol is adapted from standard methods for synthesizing metal-amino acid chelates.[1]

-

Preparation of Reactants: Dissolve one molar equivalent of an iron(III) salt (e.g., ferric chloride, FeCl₃) in deionized water. In a separate vessel, dissolve three molar equivalents of glycine in deionized water.

-

Complexation Reaction: Slowly add the iron(III) solution to the glycine solution with constant stirring.

-

pH Adjustment: Gently raise the pH of the mixture to between 7.0 and 8.0 using a dilute base (e.g., 0.1 M NaOH). The formation of the reddish-brown this compound complex should be observed. The pH adjustment deprotonates the amino group, facilitating coordination.

-

Isolation and Crystallization: Reduce the volume of the solution via gentle heating or rotary evaporation. Allow the concentrated solution to cool slowly to room temperature, followed by refrigeration to promote crystallization.

-

Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (B145695) to remove impurities and then dry them in a desiccator.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.

-

Crystal Growth: Grow a single crystal of suitable size and quality, often by slow evaporation of the solvent from the synthesized product solution.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure, including precise bond lengths and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of glycine to the iron center.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Compare the spectrum of the complex to that of free glycine. Look for characteristic shifts in the carboxylate (COO⁻) and amine (NH₂) vibrational bands as indicated in Table 3, which confirm the involvement of these groups in metal chelation.

Figure 2: Chelation of Fe³⁺ by three bidentate glycine ligands.

Conclusion

The structural and electronic properties of this compound are key determinants of its function as an iron supplement. This guide demonstrates that a synergistic approach, combining the predictive power of theoretical modeling with the empirical evidence from experimental validation, is essential for a thorough characterization. The detailed workflows for DFT calculations and experimental protocols provide a robust framework for researchers to investigate not only this compound but also other metal-amino acid complexes of pharmaceutical and nutritional importance. The continued application of these methods will undoubtedly lead to the rational design of more effective and safer metal-based therapeutic agents.

References

A Preliminary Investigation into the Bioactivity of Ferric Glycinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Iron deficiency remains a global health challenge, driving the need for more effective and tolerable iron supplementation strategies. Ferric glycinate (B8599266), an iron-amino acid chelate, has emerged as a promising alternative to conventional iron salts like ferrous sulfate (B86663). This technical guide provides a preliminary investigation into the bioactivity of ferric glycinate, with a focus on its mechanism of action, bioavailability, and clinical efficacy. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols used in its evaluation, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction: The Chemistry and Rationale of this compound

This compound, often referred to in literature as ferrous bisglycinate, is a chelated form of iron where a ferrous (Fe²⁺) ion is covalently bonded to two molecules of the amino acid glycine (B1666218).[1][2] This structure forms two stable five-membered heterocyclic rings, protecting the iron atom.[3] The chelation is crucial to its bioactivity, rendering the iron less reactive in the gastrointestinal (GI) tract compared to inorganic iron salts.[4] This unique chemical structure is designed to improve bioavailability, reduce GI side effects, and minimize interactions with dietary inhibitors like phytates and tannins, which are common challenges associated with traditional iron supplements.[1][2][5]

Mechanism of Action and Enhanced Bioavailability

The primary advantage of this compound lies in its absorption pathway. Unlike ferrous salts, which can cause mucosal irritation and are susceptible to dietary inhibitors, the chelated form is believed to be absorbed intact through the intestinal mucosal cells.[1][2] This mechanism protects the iron from forming insoluble complexes with inhibitors commonly found in plant-based diets.[2] Once inside the enterocyte, the chelate is hydrolyzed, releasing the iron to join the body's iron pool for transport by transferrin or storage as ferritin. This pathway not only enhances absorption but also mitigates the common gastrointestinal side effects associated with high concentrations of free iron in the gut.[2]

Comparative Efficacy and Tolerability: Quantitative Data

Numerous studies have demonstrated the superior efficacy and tolerability of this compound compared to traditional iron salts. It has shown greater increases in hemoglobin and ferritin levels with fewer side effects.[1][6][7]

Table 1: Comparative Efficacy in Increasing Hemoglobin (Hb) and Ferritin

| Study Population | This compound Dose | Comparator and Dose | Duration | Key Efficacy Outcome | Reference |

|---|---|---|---|---|---|

| Pregnant Women with IDA | Not Specified | Ferrous Glycine Sulfate | 8 weeks | Mean Hb increase of 2.48 g/dL vs. 1.32 g/dL for comparator.[8] | [8] |

| Pregnant Women | 25 mg/day | Ferrous Sulfate (50 mg/day) | Not Specified | Achieved similar maternal blood parameters with half the elemental iron dose.[9] | [9] |

| Schoolchildren with Iron Deficiency | 30 mg/day | Ferrous Sulfate (30 mg/day) | 12 weeks | Ferritin concentration was 6.04 µg/L higher in the this compound group post-supplementation.[2] | [2] |

| Iron-Sufficient Men | 3 mg Fe | Ferrous Sulfate (3 mg Fe) | N/A | Geometric mean iron absorption from whole maize was 6.0% vs. 1.7% for ferrous sulfate (4x higher).[10] |[10] |

Table 2: Bioavailability and Absorption Studies

| Study Design | This compound Formulation | Comparator | Key Bioavailability Finding | Reference |

|---|---|---|---|---|

| Double-Isotopic Method in Women | Aqueous Solution (15 mg/L Fe) | Ferrous Ascorbate | Standardized iron absorption was 46.3%.[11] | [11] |

| Prophylactic-Preventive Test in Rats | "Bioferrico" (Ferric Gluconate stabilized with Glycine) | Ferrous Sulfate | Relative Biological Value (RBV) was 98% compared to ferrous sulfate.[12] | [12] |

| In Vitro Digestibility (Piglets) | Crystalline Fe-glycinate | Ferrous Sulfate | Apparent iron digestibility was higher (40.9%) compared to ferrous sulfate (30.7%).[13] |[13] |

Table 3: Comparison of Gastrointestinal (GI) Adverse Events

| Study Population | This compound | Comparator | Key Tolerability Outcome | Reference |

|---|---|---|---|---|

| Pregnant Women | Ferrous Bisglycinate | Other Iron Supplements | Incidence Rate Ratio for GI adverse events was 0.36 (a significant reduction).[1][7] | [1][7] |

| Pregnant Women with IDA | Ferrous Bis-glycinate | Ferrous Glycine Sulfate | Rate of adverse effects was significantly lower in the this compound group.[8] | [8] |

| Pregnant Women | Ferrous Bisglycinate (24 mg Fe) | Ferrous Fumarate (66 mg Fe) | Significantly fewer reports of nausea, abdominal pain, bloating, and constipation.[14] |[14] |

Key Experimental Protocols

The bioactivity of this compound is assessed through a combination of in vitro, preclinical (in vivo), and clinical methodologies.

In Vivo Bioavailability Assessment: Hemoglobin Regeneration Efficiency (HRE)

The HRE method, often conducted in rats, is a standard AOAC International method for determining iron bioavailability.

Protocol Steps:

-

Depletion Phase: Weanling rats are fed an iron-deficient basal diet for a period (e.g., 4 weeks) to induce anemia.[12]

-

Repletion Phase: Anemic rats are randomized into groups. The control group continues the basal diet, while test groups receive the basal diet supplemented with a known concentration of iron from a reference standard (e.g., ferrous sulfate) or the test compound (this compound).[12][15]

-

Data Collection: Body weight, food intake, and hemoglobin concentrations are measured at the beginning and end of the repletion period (e.g., 2-4 weeks).[12]

-

Calculation: Bioavailability is calculated based on the amount of iron incorporated into new hemoglobin relative to the total iron consumed. The Relative Biological Value (RBV) is determined by comparing the test substance's bioavailability to that of the reference standard.[12]

Human Clinical Trial: Randomized Controlled Trial (RCT)

RCTs are the gold standard for evaluating efficacy and tolerability in human populations.

Protocol Steps:

-

Screening & Enrollment: A target population (e.g., pregnant women with iron deficiency anemia) is screened based on inclusion/exclusion criteria (e.g., hemoglobin and ferritin levels).[2][8]

-

Randomization: Eligible participants are randomly assigned to either the test group (receiving this compound) or a control group (receiving a standard iron supplement like ferrous sulfate or a placebo).[8] The trial is often double-blinded.

-

Intervention: Both groups receive their assigned supplement for a predefined duration (e.g., 8-12 weeks).[2][8]

-

Monitoring & Data Collection: Key hematological markers (hemoglobin, ferritin, serum iron) are measured at baseline and at the end of the study.[14] Adverse events are systematically recorded throughout the trial.[14]

-

Statistical Analysis: The change in hematological parameters and the incidence of side effects are statistically compared between the two groups to determine relative efficacy and tolerability.[8]

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict intestinal absorption of compounds.

Protocol Steps:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15][16]

-

Treatment: The apical (upper) side of the monolayer is exposed to different iron formulations (e.g., this compound, ferrous sulfate).[15]

-

Iron Uptake Measurement: After a specific incubation period, cellular iron uptake is quantified. This can be done by measuring the intracellular ferritin concentration, as ferritin synthesis is upregulated in response to increased intracellular iron.[15]

-

Cytotoxicity Assessment: Cell viability assays (e.g., MTT, LDH) are performed to assess any potential damage to the intestinal cells caused by the iron compounds.[16]

Physiological Pathway from Ingestion to Utilization

The ultimate goal of iron supplementation is its incorporation into functional molecules, primarily hemoglobin for oxygen transport. The bioactivity of this compound facilitates this entire physiological process.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a highly bioactive form of iron with superior bioavailability and tolerability compared to conventional iron salts. Its chelated structure allows it to bypass dietary inhibitors and reduce gastrointestinal irritation, leading to better patient compliance and more effective correction of iron deficiency.

Future research should focus on:

-

Head-to-head clinical trials in diverse populations, including children and non-pregnant women.[17]

-

Long-term studies to assess the impact on iron stores and functional outcomes beyond hematological markers.

-

Investigations into its effects on the gut microbiome compared to other iron forms.

-

Elucidation of the precise molecular transporters involved in its intestinal uptake.

This guide provides a foundational overview for scientists and developers. A deeper understanding of this compound's bioactivity will be critical for optimizing its use in clinical practice and food fortification programs worldwide.

References

- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. gacsonline.com [gacsonline.com]

- 5. herbasante.ca [herbasante.ca]

- 6. researchgate.net [researchgate.net]

- 7. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials. (2023) | Jordie A J Fischer | 9 Citations [scispace.com]

- 8. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy and Safety of Ferrous Bisglycinate and Folinic Acid in the Control of Iron Deficiency in Pregnant Women: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of Ferrous Glycinate

Introduction

These application notes provide detailed protocols for the laboratory-scale synthesis of ferrous glycinate (B8599266), an iron (II) amino acid chelate. While the request specified ferric glycinate (iron III), the overwhelming majority of scientific literature and established protocols focus on the synthesis of ferrous glycinate due to its enhanced bioavailability and stability, making it the more common and relevant compound for research and development in pharmaceuticals and nutrition.[1] This document outlines several common synthesis methods, presenting quantitative data in a structured format and providing detailed experimental procedures.

Principles of Synthesis

The synthesis of ferrous glycinate involves the chelation of a ferrous ion (Fe²⁺) by two molecules of glycine (B1666218). The glycine acts as a bidentate ligand, binding to the iron atom through both the carboxylate oxygen and the amino nitrogen, forming a stable five-membered ring structure.[2] Common starting materials for the ferrous ion include ferrous sulfate (B86663), ferrous carbonate, and reduced iron powder. The reaction is typically carried out in an aqueous solution under controlled pH and temperature to promote chelation and minimize the oxidation of ferrous to ferric iron.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data from various laboratory synthesis protocols for ferrous glycinate.

| Starting Materials | Molar Ratio (Glycine:Iron Source) | Reaction Temperature (°C) | Reaction Time | pH | Yield (%) | Key Additives | Reference |

| Glycine, Ferrous Carbonate | 2:1 | 80 | Not Specified | 5.5 - 6.0 | 87.21 | Antioxidant | [4] |

| Glycine, Ferrous Sulfate Heptahydrate | 1:1 | 50 - 70 | 0.8 - 1.2 h | 3.5 - 5.0 | Not Specified | Acetic Acid (catalyst), BHA (antioxidant) | [5] |

| Glycine, Reduced Iron Powder | 2:1 (molar excess of glycine) | Not Specified | Not Specified | Not Specified | >97% chelation | Citric Acid | [3] |

| Sodium Glycinate, Ferrous Oxide | 2:1 | 55 - 60 | 1 h | Not Specified | ~100 | Citric Acid | [6] |

| Glycine, Ferrous Sulfate Heptahydrate | 1:1 | 70 - 90 | 30 - 60 min | Not Specified | Not Specified | Iron Powder, Concentrated Sulfuric Acid | [7] |

| Glycine, Ferrous Sulfate Heptahydrate | Not Specified | 78 | 30 min | Not Specified | Not Specified | Carbonyl Iron Dust, Maltodextrin, Silica | [6][8] |

Experimental Protocols

Protocol 1: Synthesis from Ferrous Carbonate

This protocol is based on the synthesis of ferrous glycinate monohydrate using glycine and ferrous carbonate, which results in high purity and less anion interference.[4]

Materials:

-

Glycine

-

Ferrous Carbonate (FeCO₃)

-

Antioxidant (e.g., ascorbic acid)

-

Deionized water

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle with magnetic stirrer

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-